tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC20430781
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN4O2 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl 3-[[(2-chloropyrimidin-4-yl)-methylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-6-11(10-20)9-19(4)12-5-7-17-13(16)18-12/h5,7,11H,6,8-10H2,1-4H3 |
| Standard InChI Key | NHWCXDDAVJMRRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=C2)Cl |
Introduction
tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are significant in medicinal chemistry due to their potential biological activities. The compound features a pyrrolidine ring and a tert-butyl group, which contribute to its unique chemical and biological properties.
Synthesis
The synthesis of tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrimidine core, introduction of the amino group, and subsequent coupling with the pyrrolidine moiety. The process may require controlled conditions such as inert atmospheres and specific solvents to facilitate reactions efficiently.
Storage and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume